molecular formula C15H16ClN7O B5620264 7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

7-[(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

Cat. No. B5620264
M. Wt: 345.79 g/mol
InChI Key: NGTZMWPAVZPAKG-UHFFFAOYSA-N
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Description

The study of pyrazolo[1,5-a]pyrimidine derivatives, including those fused with [1,2,4]triazolo[4,3-a]pyrazine rings, is significant due to their potential biological activities and applications in medicinal chemistry. These compounds are structurally characterized by the presence of multiple heterocyclic rings, which are known to contribute to diverse pharmacological properties.

Synthesis Analysis

The synthesis of derivatives similar to the compound typically involves multistep synthetic routes. For example, derivatives of pyrazolo[4,3-d]-v-triazine can be synthesized through diazotization reactions, followed by ring closure and oxidation processes (Long, Gerster, & Townsend, 1970). Additionally, cyclocondensation reactions have been used to create complex pyrazolo[1,5-a]pyrimidine structures (Desenko et al., 1998).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their heterocyclic frameworks, which often include nitrogen atoms within the ring structures. This molecular architecture is crucial for their biological activities and interactions with biological targets. Advanced techniques such as NMR and X-ray crystallography have been utilized to elucidate the structures of these compounds (Chimichi et al., 1996).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including cyclocondensation and heterocyclization, to yield complex structures with diverse substituents. These reactions are often influenced by the reagents used, reaction conditions, and the nature of the starting materials (Tyurin et al., 2005).

Future Directions

The future research directions for this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities .

properties

IUPAC Name

(3-chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)-(3,5-dimethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN7O/c1-8-4-17-14-12(16)13(20-22(14)5-8)15(24)21-6-9(2)23-10(3)18-19-11(23)7-21/h4-5,9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZMWPAVZPAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2=NN=C(N12)C)C(=O)C3=NN4C=C(C=NC4=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-Chloro-6-methylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine

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